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AtPCO4-IN-1

Cat. No.: B3836228
CAS No.: 7506-25-4
M. Wt: 414.5 g/mol
InChI Key: LSKSXWZFRKMWNC-UHFFFAOYSA-N
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Description

Contextualization of AtPCO4-IN-1 within Plant Oxygen Sensing and Hypoxia Response Pathways

Plants, as sessile organisms, have evolved sophisticated mechanisms to sense and adapt to environmental stresses, including the availability of molecular oxygen (O₂). nih.govnih.gov The primary pathway for oxygen sensing in higher plants involves a class of enzymes known as Plant Cysteine Oxidases (PCOs). acs.orgox.ac.uk These enzymes function as O₂ sensors by catalyzing the oxygen-dependent oxidation of a conserved N-terminal cysteine residue on target proteins. pnas.orgoup.com

The main targets of PCOs are the Group VII Ethylene (B1197577) Response Factor (ERF-VII) transcription factors. nih.govox.ac.uk In the presence of normal oxygen levels (normoxia), PCOs, such as AtPCO4 in the model plant Arabidopsis thaliana, oxidize the N-terminal cysteine of ERF-VIIs. pnas.orgnih.gov This modification marks the ERF-VIIs for degradation via the Cys/Arg branch of the N-degron pathway, a major route for protein turnover. acs.orgpnas.orgoup.com The oxidized cysteine is arginylated, ubiquitinated, and finally degraded by the 26S proteasome, effectively keeping the hypoxic response inactive. nih.govpnas.org

Under low-oxygen conditions (hypoxia), such as those caused by flooding or waterlogging, the activity of PCOs decreases due to the limited availability of their co-substrate, O₂. acs.orgox.ac.ukbiorxiv.org This reduction in PCO activity leads to the stabilization of ERF-VII proteins. nih.govox.ac.uk The stable ERF-VIIs then translocate to the nucleus and activate the expression of a suite of anaerobic genes, which help the plant to conserve energy and survive the low-oxygen stress. nih.govpnas.org

This compound functions by directly inhibiting the enzymatic activity of AtPCO4. medchemexpress.comnih.gov By blocking this key oxygen-sensing enzyme, the compound effectively mimics a hypoxic state. It prevents the degradation of ERF-VIIs even under normoxic conditions, leading to their stabilization and the subsequent activation of the anaerobic gene expression program. nih.govx-mol.com This makes this compound a crucial tool for studying the downstream effects of the hypoxia signaling cascade.

Table 1: Key Proteins in the Plant Hypoxia Sensing Pathway

Protein NameOrganismFunction
AtPCO4 Arabidopsis thalianaAn oxygen-sensing enzyme that catalyzes the O₂-dependent oxidation of N-terminal cysteine residues on target proteins, initiating their degradation. nih.govnih.govuniprot.org
Group VII ERFs PlantsTranscription factors that activate anaerobic gene expression under hypoxia. Their stability is controlled by PCOs. nih.govox.ac.ukpnas.org
ATE1/ATE2 Arabidopsis thalianaArginyl-tRNA transferases that add an arginine residue to the oxidized N-terminal cysteine, a key step in the N-degron pathway. oup.comuniprot.org
PRT6 Arabidopsis thalianaAn E3 ligase (N-recognin) that recognizes the N-terminal arginine, leading to ubiquitination and proteasomal degradation of the target protein. oup.comuniprot.org

Significance of this compound as a Chemical Probe for AtPCO4 Function in Arabidopsis thaliana

The study of gene function often relies on genetic knockouts, but this approach can be complicated by genetic redundancy or lethality. nih.govfrontiersin.org In Arabidopsis, there are five PCO isoforms, and inactivating a single one may not produce a clear phenotype. nih.govbiorxiv.org this compound provides a powerful alternative as a chemical probe. Its significance lies in its ability to offer conditional, reversible, and tunable inhibition of a specific enzyme, AtPCO4. medchemexpress.comnih.govnih.gov

The use of this compound has demonstrated that chemical inhibition can lead to increased ERF-VII stability, induction of anaerobic gene expression, and improved tolerance to anoxia in Arabidopsis seedlings. nih.gov This not only validates the function of AtPCO4 in the hypoxia pathway but also opens up potential avenues for chemically engineering stress tolerance in plants. nih.govpnas.org

Historical Development and Discovery Methods Leading to this compound Identification

Prior to the work that identified this compound, no specific chemical inhibitors for PCO enzymes had been described. nih.govox.ac.uk The development of such molecules was a key goal for researchers seeking to better understand and manipulate the plant hypoxic response. The discovery of this compound was the result of a sophisticated, multi-step chemical genetic screen. nih.gov

The process began by creating an innovative in vivo screening platform using budding yeast (Saccharomyces cerevisiae). nih.govox.ac.uk The yeast was genetically engineered to express two key components: the Arabidopsis enzyme AtPCO4 and a reporter system based on an ERF-VII substrate. nih.gov This system was designed so that the activity of AtPCO4 would lead to the degradation of the reporter, providing a measurable output.

Researchers then screened a library of natural-like chemical compounds, looking for molecules that could inhibit AtPCO4 activity and thus "rescue" the reporter. nih.gov This high-throughput primary screen identified several candidate molecules. These "hits" were then validated in a secondary screen using a transgenic Arabidopsis line that contained a similar Cys-N-degron pathway (Cys-NDP) reporter. nih.gov

This combined yeast-plant pipeline successfully identified three PCO inhibitors. nih.gov Subsequent in vitro enzymatic assays confirmed that two of these compounds, including this compound, directly inhibit the catalytic activity of recombinant AtPCO4 protein. nih.gov this compound was found to have a half-maximal inhibitory concentration (IC₅₀) of 264.4 μM. medchemexpress.com This pioneering work provided the first-ever specific chemical tools to study PCO function. nih.gov

Table 2: Properties of this compound

PropertyValueSource
Chemical Name This compound medchemexpress.com
CAS Number 316134-38-0 medchemexpress.com
Molecular Formula C₂₄H₃₀O₆ medchemexpress.com
Molecular Weight 414.49 g/mol medchemexpress.com
Target AtPCO4 medchemexpress.com
IC₅₀ 264.4 μM medchemexpress.com

Overview of Research Paradigms Employing Chemical Inhibitors in Plant Biology Studies

The use of chemical inhibitors is a central tenet of chemical genetics, a research discipline that has become increasingly powerful in plant biology. nih.govresearchgate.netoup.com This approach utilizes small, cell-permeable molecules to perturb the function of specific proteins, allowing researchers to study the consequences in a controlled manner. frontiersin.orgresearchgate.net It serves as a valuable complement to traditional genetic approaches for several reasons. researchgate.net

One major advantage is the ability to overcome genetic redundancy, where multiple genes perform the same function, and knocking out only one has little effect. nih.govfrontiersin.org A chemical inhibitor may be able to target multiple members of a protein family. Furthermore, chemical genetics can circumvent the issue of lethality, where mutating an essential gene is not viable. frontiersin.org An inhibitor can be applied at specific developmental stages or for limited durations to study the gene's function. nih.gov

The key features of chemical inhibitors are their conditional and reversible nature. nih.govoup.com Unlike a permanent genetic mutation, an inhibitor can be added or removed from the system, allowing for precise temporal control over a biological pathway. This is particularly useful for dissecting dynamic processes like signaling and stress responses. frontiersin.orgnih.gov

The discovery of this compound is a classic example of a "forward chemical genetic" screen, where a library of compounds is tested for its ability to produce a desired phenotype (in this case, inhibition of the Cys-NDP reporter), followed by the identification and validation of the molecular target. nih.govfrontiersin.org Such approaches have been used to identify inhibitors for a wide range of plant processes, including hormone biosynthesis and signaling, providing invaluable tools for both basic research and potential agricultural applications. researchgate.netnih.govmdpi.com

Table 3: Comparison of Genetic vs. Chemical Inhibition in Plant Biology

FeatureGenetic Approach (e.g., Knockout)Chemical Approach (e.g., Inhibitor)
Conditionality Generally constitutive (always active)Conditional (can be applied at specific times) nih.govfrontiersin.org
Reversibility IrreversibleOften reversible by removing the compound nih.gov
Tunability "On/Off" switchTunable effect based on inhibitor concentration nih.gov
Redundancy Can be masked by redundant genesCan potentially inhibit multiple members of a protein family nih.govfrontiersin.org
Lethality Can be lethal if the gene is essentialCan bypass lethality by applying inhibitor post-developmentally nih.govfrontiersin.org
Target ID Target is known from the startTarget identification can be a major challenge frontiersin.orgoup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30O6 B3836228 AtPCO4-IN-1 CAS No. 7506-25-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4,4-dimethyl-2,6-dioxocyclohexyl)-(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O6/c1-23(2)9-15(26)21(16(27)10-23)20(13-6-7-14(25)19(8-13)30-5)22-17(28)11-24(3,4)12-18(22)29/h6-8,20-22,25H,9-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKSXWZFRKMWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)C(C2C(=O)CC(CC2=O)(C)C)C3=CC(=C(C=C3)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60324557
Record name 2-[(4,4-dimethyl-2,6-dioxocyclohexyl)-(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60324557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7506-25-4
Record name NSC407054
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407054
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(4,4-dimethyl-2,6-dioxocyclohexyl)-(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60324557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action and Biochemical Characterization of Atpco4 in 1

Elucidation of AtPCO4-IN-1 Inhibitory Efficacy Towards AtPCO4

The inhibitory potential of this compound against AtPCO4 has been quantified and characterized through various in vitro assays. These studies form the basis of our understanding of this compound's mechanism of action.

This compound has been identified as a selective inhibitor of AtPCO4. nih.gov The half-maximal inhibitory concentration (IC50) of this compound against AtPCO4 was determined to be 264.4 μM. medchemexpress.com This value indicates the concentration of the inhibitor required to reduce the enzymatic activity of AtPCO4 by 50%.

Inhibitory Concentration of this compound

Compound Target IC50 (μM)

The discovery of this compound was facilitated by a chemical genetic screen using budding yeast that expressed recombinant AtPCO4. nih.gov This high-throughput screening of a library of natural-like chemical scaffolds led to the identification of three potential PCO inhibitors, with two, including this compound, demonstrating an effect on PCO activity in vitro. nih.gov

The in vitro assays utilized recombinant AtPCO4, which was expressed and purified to allow for controlled biochemical studies. acs.org The activity of recombinant AtPCO4 is typically measured using a peptide substrate that mimics the N-terminus of its natural substrates, such as the Group VII Ethylene (B1197577) Response Factors (ERF-VIIs). nih.govresearchgate.net The oxidation of the N-terminal cysteine of this peptide substrate by AtPCO4 can be monitored to determine the enzyme's catalytic activity. pnas.org The interaction of this compound with recombinant AtPCO4 was confirmed to inhibit this catalytic activity. nih.gov

Detailed kinetic analyses of this compound's effect on the catalytic activity of AtPCO4 are not extensively detailed in the currently available literature. However, the primary study that identified this compound did confirm its inhibitory effect on the enzyme's function in vitro. nih.gov Further research is required to fully elucidate the kinetic parameters of this inhibition.

In Vitro Biochemical Characterization of this compound Interaction with Recombinant AtPCO4

Mode of this compound Inhibition (e.g., Competitive, Non-competitive, Allosteric)

The precise mode of inhibition of this compound (e.g., competitive, non-competitive, or allosteric) has not been explicitly stated in the available research. Determining the mode of inhibition would require further kinetic studies, such as measuring the effect of the inhibitor on the enzyme's Michaelis-Menten kinetics at varying substrate concentrations.

Influence of Environmental Factors on this compound Efficacy Against AtPCO4 (e.g., Oxygen Levels, pH)

While the activity of AtPCO4 itself is known to be influenced by environmental factors such as oxygen levels and pH, the influence of these factors on the inhibitory efficacy of this compound has not been specifically reported. nih.gov AtPCO4 is recognized as an oxygen sensor, with its activity decreasing in low oxygen (hypoxia) conditions. pnas.org Additionally, the activity of plant cysteine oxidases can be susceptible to decreases in pH. nih.gov Future studies would be needed to determine if the binding and inhibitory action of this compound on AtPCO4 are modulated by these environmental conditions.

Molecular Target Identification and Specificity Profiling of Atpco4 in 1

Confirmation of AtPCO4 as the Primary Molecular Target of AtPCO4-IN-1

The identification of this compound, also referred to in the literature as compound 2A10, originated from a high-throughput chemical genetic screen using budding yeast (Saccharomyces cerevisiae). medchemexpress.cnnih.gov This screening system was specifically engineered to identify inhibitors of the plant Cysteine N-degron pathway (Cys-NDP). medchemexpress.cn The yeast was modified to express Arabidopsis thaliana Plant Cysteine Oxidase 4 (AtPCO4) and a reporter substrate whose stability was dependent on AtPCO4 activity. nih.gov AtPCO4 was selected as the target for this screen because it is the most catalytically potent of the five AtPCO isoforms found in Arabidopsis. nih.gov

To validate that the effects observed in the yeast-based screen were due to direct enzymatic inhibition, this compound was tested in vitro using recombinant AtPCO4 protein. nih.gov These biochemical assays confirmed that this compound directly inhibits the enzymatic activity of AtPCO4 in a concentration-dependent manner. nih.gov The half-maximal inhibitory concentration (IC50) was determined, providing a quantitative measure of its potency against its intended target. nih.govmedchemexpress.commedchemexpress.com This direct validation was crucial to confirm that AtPCO4 is the primary molecular target of this compound, rather than some other component in the yeast reporter system. nih.gov

Click to view data
Table 1: In Vitro Inhibition of AtPCO4 by this compound
InhibitorTarget EnzymeIC50 (μM)Reference
This compound (2A10)AtPCO4264.4 ± 1.07 nih.gov

Specificity and Selectivity Profiling of this compound Across AtPCO Isoforms

The Arabidopsis thaliana genome encodes five Plant Cysteine Oxidase isoforms (AtPCO1-5), which exhibit distinct catalytic characteristics, expression patterns, and substrate preferences. nih.govnih.govmdpi.com AtPCO4 is considered the most catalytically efficient isoform, displaying a high turnover number and broad specificity for various Group VII Ethylene (B1197577) Response Factor (ERF-VII) peptide substrates. nih.gov In contrast, other isoforms show more selective preferences; for instance, AtPCOs 1, 2, and 3 show selectivity for the AtHRE2 peptide, while AtPCO5 prefers the AtHRE1 peptide. nih.gov AtPCO4, however, shows no significant preference among these ERF-VIIs, suggesting it plays a constitutive and general role in their regulation. nih.gov The isoforms also differ in their sensitivity to oxygen and pH. nih.gov

This compound is described as a selective inhibitor of AtPCO4. medchemexpress.commedchemexpress.com The initial discovery screen was designed around AtPCO4 due to its high catalytic potency. nih.gov Subsequent in vitro validation experiments, which established the direct inhibitory action and determined the IC50 value, were also focused on the AtPCO4 isoform. nih.gov While comprehensive kinetic data for this compound against all five AtPCO isoforms is not available in the reviewed literature, the targeted nature of the discovery pipeline and the focused biochemical validation underscore its identification as a specific inhibitor for AtPCO4. medchemexpress.cnnih.gov The structural differences between the active sites of the PCO isoforms are the likely basis for this selectivity. oup.comresearchgate.net

Click to view data
Table 2: Comparative Activity and Substrate Preference of AtPCO Isoforms
IsoformRelative Catalytic Efficiency (kcat)Substrate PreferenceReference
AtPCO14.18 s⁻¹Selective for AtHRE2 nih.gov
AtPCO21.98 s⁻¹Selective for AtHRE2 and AtRAP2 nih.gov
AtPCO34.70 s⁻¹Selective for AtHRE2 nih.gov
AtPCO431.0 s⁻¹Broad (no significant preference for tested AtERF-VIIs), high activity toward AtRAP2, lower for AtVRN2 and AtZPR2 nih.govnih.govacs.org
AtPCO57.90 s⁻¹Selective for AtHRE1 nih.gov

Evaluation of Potential Off-Target Interactions of this compound within the Arabidopsis Proteome

A critical aspect of characterizing a chemical inhibitor is understanding its potential for off-target interactions, which can lead to unintended biological effects. The library of natural-like chemical scaffolds from which this compound was identified contained a wide range of structures with the potential to interact with diverse cellular proteins. nih.gov Therefore, confirming that the biological effects of this compound in plants—such as the stabilization of ERF-VIIs and induction of anaerobic gene expression—were a direct consequence of inhibiting AtPCO4 was a key validation step. medchemexpress.cn

The research strategy explicitly addressed this by transitioning from the in vivo yeast screen to in vitro biochemical assays with purified recombinant AtPCO4 protein. nih.gov This demonstrated that this compound directly inhibits its intended target. nih.gov Furthermore, molecular modeling simulations were used to predict how this compound docks into the catalytic site of AtPCO4, providing a structural hypothesis for its specificity and mechanism of action. nih.gov While these studies confirm the on-target activity of this compound, a comprehensive, proteome-wide analysis to systematically identify potential off-target binding partners in Arabidopsis has not been reported in the primary literature. The confirmation of direct AtPCO4 inhibition remains the strongest evidence for its mode of action. nih.gov

Compound Reference Table

Structure Activity Relationship Sar Studies Pertaining to Atpco4 in 1

Identification of Key Structural Motifs of AtPCO4-IN-1 Governing Inhibitory Activity

This compound is a selective inhibitor of AtPCO4 with a reported IC50 of 264.4 μM. medchemexpress.com The inhibitory activity of this compound is intrinsically linked to its specific chemical architecture. While detailed SAR studies specifically for this compound are not extensively published, insights can be drawn from the structural biology of AtPCO4 and the nature of its active site.

The AtPCO4 active site contains a catalytic iron (Fe) center coordinated by three histidine residues. preprints.org The region around this metal center is crucial for both substrate binding and catalysis. Key residues near the active site, such as Asp176, play a significant role in the enzyme's catalytic activity. pnas.orgresearchgate.net A conserved hairpin loop, comprising residues 182-190 in AtPCO4, is also implicated in substrate binding and selectivity. researchgate.net

For an inhibitor like this compound, the key structural motifs likely to govern its inhibitory activity would be those that can interact with these critical regions of the AtPCO4 active site. These motifs may include:

Metal-chelating groups: Functional groups capable of coordinating with the active site iron atom would be a primary determinant of inhibitory potency.

Aromatic or hydrophobic moieties: These could engage in hydrophobic or π-stacking interactions with non-polar residues within the active site cavity.

Hydrogen bond donors and acceptors: These are essential for forming specific interactions with the amino acid side chains lining the active site, such as the aforementioned Asp176.

Impact of Chemical Modifications on this compound's Efficacy and Selectivity

Systematic chemical modifications to the this compound scaffold would be necessary to precisely map the SAR and optimize its inhibitory properties. Based on the known structure of AtPCO4, the following modifications could have a significant impact:

Modification of substituent groups: Adding, removing, or altering functional groups at various positions on the scaffold would directly probe their interactions with specific residues in the AtPCO4 active site. For example, modifying a group that interacts with the hairpin loop could alter selectivity.

Introduction of chiral centers: Stereochemistry often plays a critical role in inhibitor binding. The synthesis and testing of different stereoisomers could reveal a preferred orientation for optimal inhibitory activity.

The selectivity of this compound for AtPCO4 over other plant cysteine oxidase isoforms (e.g., AtPCO1, AtPCO2, AtPCO5) and other metalloenzymes would be a key focus of such studies. nih.govnih.gov AtPCO isoforms exhibit differences in their active site residues and substrate preferences, which can be exploited to achieve inhibitor selectivity. pnas.orgacs.orgacs.org For instance, AtPCO4 has a distinct distribution of amino acids in its active site compared to other PCOs, which could be targeted for selective inhibition. pnas.org

Table 1: Hypothetical Impact of Chemical Modifications on this compound

Modification TypePotential Impact on EfficacyPotential Impact on Selectivity
Introduction of a stronger metal-chelating groupIncreased potency due to enhanced interaction with the active site iron.May decrease selectivity if other metalloenzymes have similar active site metals.
Addition of a bulky hydrophobic groupCould increase potency by filling a hydrophobic pocket, but may decrease it if steric hindrance occurs.May increase selectivity if the hydrophobic pocket is unique to AtPCO4.
Modification of hydrogen bonding groupsCould increase or decrease potency depending on the specific interactions formed or disrupted with active site residues.Could be fine-tuned to exploit differences in the active site residues of PCO isoforms, thereby enhancing selectivity.

Computational Modeling and Molecular Docking Simulations of this compound with AtPCO4

Computational methods are invaluable tools for elucidating the binding mode of inhibitors and guiding the design of new ones. Molecular docking simulations can predict the preferred orientation of this compound within the AtPCO4 active site and identify the key interactions that stabilize the enzyme-inhibitor complex.

Crystal structures of AtPCO4 have been resolved, providing a high-resolution template for these computational studies. preprints.orgnih.govbiorxiv.org These structures reveal a core double-stranded beta-helix (DSBH) fold that supports the three-histidine metal-coordinating motif. preprints.orgnih.gov

Docking simulations would involve placing the 3D structure of this compound into the active site of the AtPCO4 crystal structure and using a scoring function to evaluate the binding affinity of different poses. These simulations can help to:

Visualize the binding mode: Determine the precise orientation of the inhibitor and which of its functional groups interact with specific residues in the active site.

Predict binding affinity: Estimate the strength of the interaction, which can be correlated with experimental IC50 values.

Guide rational drug design: Identify positions on the inhibitor scaffold where modifications are likely to improve binding affinity or selectivity.

For instance, docking experiments have been conducted for AtPCO4 with its peptide substrates, suggesting that the substrate binds in an extended manner. nih.gov Similar studies with this compound would provide crucial insights into its mechanism of action.

Molecular dynamics (MD) simulations can further refine the docked poses and provide a more dynamic picture of the enzyme-inhibitor complex. MD simulations can reveal how the flexibility of both the protein and the inhibitor influences their interaction over time.

Table 2: Key AtPCO4 Residues for Computational Interaction Studies

Residue/RegionLocation/FunctionPotential Interaction with Inhibitor
His113, His119, His199Active siteCoordination with a metal-chelating group on the inhibitor.
Asp176Active siteHydrogen bonding with a suitable functional group on the inhibitor.
Val105, Ile174, Leu178Active siteHydrophobic interactions with non-polar parts of the inhibitor. pnas.orgresearchgate.net
Hairpin loop (residues 182-190)Near active site, involved in substrate selectivityVan der Waals or hydrogen bonding interactions that could influence selectivity. researchgate.net

Biological Effects and Phenotypic Characterization of Atpco4 in 1 in Arabidopsis Thaliana

Impact of AtPCO4-IN-1 on AtPCO4-Regulated Biological Processes

AtPCO4 is an oxygen-sensing enzyme that plays a crucial role in the Cys/Arg branch of the N-degron pathway, which regulates protein stability in response to oxygen availability. nih.govuniprot.orgox.ac.uk By inhibiting AtPCO4, this compound directly interferes with these fundamental processes. researchgate.net

Effects on Group VII Ethylene (B1197577) Response Factor (ERF-VII) Stability in Response to this compound Treatment

Group VII Ethylene Response Factors (ERF-VIIs) are key transcription factors that orchestrate the plant's response to low-oxygen conditions. oup.comnih.gov Under normal oxygen levels (normoxia), the N-terminal cysteine of ERF-VIIs is oxidized by Plant Cysteine Oxidases (PCOs), including AtPCO4. pnas.orgnih.govx-mol.com This oxidation marks the ERF-VII proteins for degradation via the Cys/Arg branch of the N-degron pathway. acs.orgacs.org

In hypoxic conditions, the lack of oxygen as a co-substrate reduces PCO activity, leading to the stabilization of ERF-VIIs. nih.govx-mol.comox.ac.uk These stabilized transcription factors then accumulate and activate hypoxia-responsive genes. nih.govpreprints.org

Treatment with this compound mimics this hypoxic stabilization of ERF-VIIs even under normoxic conditions. researchgate.net By inhibiting AtPCO4, the inhibitor prevents the initial oxygen-dependent oxidation step, thereby increasing the stability of ERF-VII proteins. researchgate.netnih.gov This leads to their accumulation and subsequent activation of the hypoxic response pathway. researchgate.net

Modulation of the Cys/Arg N-degron Pathway by this compound

The Cys/Arg N-degron pathway is a specific branch of the N-degron pathway responsible for targeting proteins with an N-terminal cysteine for degradation. oup.comacs.org The process is initiated by the oxidation of the N-terminal cysteine to cysteine sulfinic acid, a reaction catalyzed by PCOs. nih.govpnas.orgacs.org This modified N-terminus is then recognized by arginyl-tRNA transferases (ATEs), which add an arginine residue. acs.orgacs.org Finally, the arginylated protein is targeted by the E3 ligase PROTEOLYSIS 6 (PRT6) for ubiquitination and subsequent degradation by the 26S proteasome. uniprot.orgacs.org

This compound modulates this pathway by directly inhibiting the initial, oxygen-dependent step. researchgate.netnih.gov This inhibition prevents the entire downstream cascade of the Cys/Arg N-degron pathway for PCO substrates like ERF-VIIs. researchgate.netacs.org Consequently, proteins that would normally be degraded under normoxic conditions are stabilized. researchgate.netbiorxiv.org The inactivation of both A-type PCOs (like PCO4 and PCO5) and B-type PCOs leads to a significant induction of anaerobic genes and can impair plant growth. nih.govgoogle.com

Phenotypic Manifestations of this compound Application in Arabidopsis Seedlings and Plants

The biochemical effects of this compound translate into observable phenotypic changes in Arabidopsis thaliana, particularly in gene expression and stress tolerance. researchgate.netx-mol.combiorxiv.org

Influence on Hypoxia-Responsive Gene Expression by this compound

The stabilization of ERF-VIIs by this compound leads to the upregulation of genes typically induced by hypoxia. researchgate.netx-mol.com These "core hypoxia response genes" are involved in metabolic adjustments that allow the plant to survive with limited oxygen, such as anaerobic metabolism. nih.govox.ac.uk

Studies have shown that application of PCO inhibitors, including this compound, results in the induction of anaerobic gene expression in Arabidopsis seedlings. researchgate.netx-mol.com This includes the increased transcription of genes such as ALCOHOL DEHYDROGENASE (ADH), PYRUVATE (B1213749) DECARBOXYLASE 1 (PDC1), and HYPOXIA RESPONSIVE ERF2 (HRE2). The knockout of PCO4 and PCO5 genes is sufficient to trigger the anaerobic response in young seedlings. biorxiv.org

Gene Function in Hypoxia Effect of this compound Treatment
ADH (Alcohol Dehydrogenase)Catalyzes the final step of ethanol (B145695) fermentation.Upregulated
PDC1 (Pyruvate Decarboxylase 1)Converts pyruvate to acetaldehyde (B116499) in the fermentation pathway.Upregulated
HRE2 (Hypoxia Responsive ERF2)A Group VII ERF that contributes to the hypoxic response.Upregulated
LBD41 (LOB Domain-Containing Protein 41)A transcription factor involved in the hypoxic response.Upregulated
Hb1 (Non-symbiotic Hemoglobin 1)Involved in nitric oxide scavenging and energy metabolism under hypoxia.Upregulated

Effects on Plant Growth and Development Under Normoxic and Hypoxic Conditions

While the transient activation of the hypoxic response can be beneficial for stress tolerance, constitutive activation can be detrimental to normal growth. researchgate.netpreprints.org The inactivation of multiple PCO genes, including PCO4, can lead to impaired growth and development. nih.govgoogle.com However, the application of this compound can be timed to provide a protective effect without long-term negative impacts on growth. researchgate.net Under normoxic conditions, prolonged inhibition of PCOs could potentially lead to reduced growth due to the unnecessary activation of anaerobic metabolism, which is less efficient. preprints.org Conversely, under hypoxic conditions, the pre-treatment with this compound could prime the plant for survival, potentially leading to better growth recovery after the stress is removed. ox.ac.ukresearchgate.net

Alterations in Tolerance to Low Oxygen Stress by this compound

A key outcome of this compound application is the enhanced tolerance of Arabidopsis to low oxygen stress, such as anoxia (complete absence of oxygen). researchgate.netnih.gov By pre-stabilizing the ERF-VII transcription factors, the inhibitor effectively "primes" the plant to respond more quickly and robustly to subsequent anoxic conditions. researchgate.netx-mol.com This pre-acclimation allows the plant to better withstand the damaging effects of oxygen deprivation. researchgate.netacs.org Seedlings treated with PCO inhibitors have shown improved recovery after being subjected to anoxia. oup.com This suggests that the chemical inhibition of AtPCO4 can be a viable strategy to temporarily enhance a plant's tolerance to flooding or waterlogging, which induce hypoxic conditions. preprints.org

Cellular and Subcellular Responses to this compound Exposure

The exposure of Arabidopsis thaliana to this compound, a representative inhibitor of Plant Cysteine Oxidase 4 (PCO4), elicits a cascade of cellular and subcellular responses that primarily mimic the effects of hypoxia (low oxygen). By inhibiting AtPCO4, the compound disrupts a key oxygen-sensing mechanism in the plant, leading to significant alterations in protein stability, gene expression, and stress tolerance.

At the core of these responses is the stabilization of Group VII Ethylene Response Factor (ERF-VII) transcription factors. nih.govmdpi.com In normoxic (normal oxygen) conditions, AtPCO4 catalyzes the oxidation of a conserved N-terminal cysteine residue on ERF-VII proteins. nih.govuniprot.orgrcsb.org This oxidation marks the ERF-VIIs for degradation via the Cys/Arg branch of the N-degron pathway, a major proteolytic system in the cell. mdpi.comoup.com The function of AtPCO4 is constitutive, providing a continuous mechanism for the removal of ERF-VIIs when oxygen is plentiful. nih.gov

Exposure to a chemical inhibitor like this compound blocks this enzymatic activity. nih.govox.ac.uk This inhibition prevents the initial oxidation step, thereby stabilizing the ERF-VII proteins, which then accumulate in the cell. nih.govox.ac.ukresearchgate.net This accumulation is a critical subcellular event, as ERF-VIIs are potent transcriptional activators. oup.com

Stabilized ERF-VIIs translocate to the nucleus where they activate the expression of a suite of anaerobic genes. nih.govoup.com The application of PCO inhibitors to Arabidopsis seedlings has been shown to cause a significant induction of these hypoxia-responsive genes. nih.govox.ac.ukresearchgate.net This change in the plant's transcriptome is a direct cellular consequence of AtPCO4 inhibition and underlies the plant's altered physiological state.

The subcellular localization of the components involved is crucial to this pathway. AtPCO4 itself is found in both the cytoplasm and the nucleus, allowing it to act on ERF-VII proteins in multiple cellular compartments. oup.com The inhibition of AtPCO4 throughout the cell leads to a widespread stabilization of its target proteins.

Ultimately, these molecular and cellular changes confer a phenotypic advantage under low-oxygen stress. Treatment with PCO inhibitors has been demonstrated to improve the tolerance of Arabidopsis seedlings to anoxia (a complete lack of oxygen). nih.govox.ac.ukresearchgate.net This enhanced tolerance is a direct outcome of the pre-activation of the hypoxic response pathway at the cellular level, orchestrated by the accumulation of ERF-VII transcription factors.

The following table summarizes the key cellular and subcellular responses observed upon exposure to an AtPCO4 inhibitor.

Cellular/Subcellular Event Description Reference
Inhibition of AtPCO4 Activity The chemical inhibitor directly binds to and inactivates the AtPCO4 enzyme, preventing it from oxidizing its target substrates. nih.govox.ac.uk
Stabilization of ERF-VII Proteins Inhibition of AtPCO4 prevents the N-terminal cysteine oxidation of Group VII ERF transcription factors, leading to their accumulation within the cell. nih.govox.ac.ukresearchgate.net
Nuclear Translocation of ERF-VIIs Stabilized ERF-VII proteins move into the nucleus. nih.govoup.com
Induction of Anaerobic Gene Expression In the nucleus, the accumulated ERF-VIIs activate the transcription of genes typically induced by hypoxic stress. nih.govox.ac.ukresearchgate.net
Enhanced Anoxia Tolerance The pre-induction of the hypoxic response at the cellular level results in an improved ability of the plant to survive in low-oxygen conditions. nih.govox.ac.ukresearchgate.net

Downstream Molecular and Omics Level Profiling Induced by Atpco4 in 1

Transcriptomic Alterations in Arabidopsis in Response to AtPCO4-IN-1 Treatment

Inhibition of AtPCO4, a key enzyme in the N-degron pathway, leads to the stabilization of its target proteins, primarily the Group VII Ethylene (B1197577) Response Factor (ERF-VII) transcription factors. biorxiv.orguniprot.orgnih.gov This stabilization under normoxic conditions mimics a hypoxic state, leading to significant changes in gene expression.

Identification of Differentially Expressed Genes Associated with Hypoxia and Stress Responses

Treatment with this compound, or genetic inactivation of AtPCO4, results in the upregulation of a core set of hypoxia-inducible genes. researchgate.netnih.govbiorxiv.org These genes are typically induced under low-oxygen conditions to enable metabolic adaptation and survival. Key among these are genes involved in anaerobic metabolism, such as ALCOHOL DEHYDROGENASE (ADH), PYRUVATE (B1213749) DECARBOXYLASE 1 (PDC1), and SUCROSE SYNTHASE 1 (SUS1). researchgate.netbiorxiv.org Additionally, other hypoxia-responsive markers like LOB DOMAIN-CONTAINING PROTEIN 41 (LBD41), HYPOXIA RESPONSIVE ERF1 (HRE1), and NON-SYMBIOTIC HEMOGLOBIN 1 (HB1) show increased expression. researchgate.netbiorxiv.org

The stabilization of ERF-VII transcription factors is the direct cause of this transcriptional reprogramming. These transcription factors bind to a specific DNA motif, the Hypoxia Responsive Promoter Element (HRPE), present in the promoters of these hypoxia-inducible genes, thereby activating their transcription. biorxiv.org Studies on pco mutants, particularly those lacking AtPCO4 and its close homolog AtPCO5, confirm a constitutive upregulation of these anaerobic genes even in normal oxygen conditions, highlighting the central role of these enzymes in suppressing the hypoxia response. nih.govbiorxiv.org

Table 1: Differentially Expressed Genes in Arabidopsis in Response to AtPCO4 Inhibition or Inactivation This table is interactive. You can sort and filter the data by clicking on the column headers.

Gene Name Gene ID Function Expression Change Reference
ALCOHOL DEHYDROGENASE AT1G77120 Anaerobic respiration, ethanol (B145695) fermentation Upregulated researchgate.netbiorxiv.org
PYRUVATE DECARBOXYLASE 1 AT4G33070 Anaerobic respiration, ethanol fermentation Upregulated researchgate.net
LOB DOMAIN-CONTAINING PROTEIN 41 AT3G02550 Transcription factor, hypoxia response Upregulated researchgate.netbiorxiv.org
SAD6 (Unknown function) AT1G73150 Hypoxia-inducible Upregulated researchgate.net
NON-SYMBIOTIC HEMOGLOBIN 1 AT2G16060 NO scavenging, oxygen homeostasis Upregulated researchgate.netbiorxiv.org
SUCROSE SYNTHASE 1 AT5G20830 Sucrose metabolism, energy supply Upregulated biorxiv.org
HYPOXIA RESPONSIVE ERF1 AT1G72360 Transcription factor, hypoxia response Upregulated biorxiv.org

Pathway Enrichment Analysis of Gene Expression Data

Pathway enrichment analysis of the transcriptomic data from AtPCO4-inhibited or mutant Arabidopsis reveals a significant overrepresentation of pathways related to anaerobic metabolism and stress responses. The most prominently enriched pathways include glycolysis, fermentation, and the pentose (B10789219) phosphate (B84403) pathway. frontiersin.orgresearchgate.net This metabolic shift is a classic adaptation to oxygen deprivation, aiming to maintain ATP production in the absence of efficient aerobic respiration.

Gene Ontology (GO) enrichment analysis further corroborates these findings, with significantly enriched terms including "response to hypoxia," "response to oxygen levels," and "fermentation". plos.orgmdpi.com These analyses collectively indicate that the primary consequence of AtPCO4 inhibition at the transcriptomic level is the activation of the plant's core hypoxia response program. This reprogramming is a direct result of the stabilization of ERF-VII transcription factors, which act as master regulators of this pathway.

Proteomic and Post-Translational Modification Analyses Under this compound Influence

The impact of this compound extends to the proteome, affecting not only protein abundance but also the post-translational modification status of specific proteins, particularly the oxidation state of N-terminal cysteines.

Quantitative Proteomics for Protein Abundance Changes

Quantitative proteomic techniques, such as iTRAQ or SILAC, can reveal global changes in protein abundance following AtPCO4 inhibition. mdpi.complos.orgmdpi.com While specific proteomic data for this compound treatment is not yet extensively published, studies on hypoxia and pco mutants provide strong inferences. In response to hypoxic conditions, which this compound mimics, there is an expected increase in the abundance of proteins encoded by the upregulated hypoxia-responsive genes.

Therefore, one would anticipate increased levels of enzymes involved in fermentation, such as ADH and PDC1. nih.gov Conversely, proteins involved in processes that are downregulated during hypoxia, such as those related to aerobic respiration and certain biosynthetic pathways, may show decreased abundance. These proteomic shifts are a direct downstream consequence of the transcriptomic alterations induced by the stabilization of ERF-VIIs.

Investigation of N-terminal Cysteine Oxidation States

AtPCO4 is a cysteine dioxygenase that specifically catalyzes the oxidation of N-terminal cysteine residues on its substrate proteins. uniprot.orgnih.govnih.gov This oxidation, converting the cysteine thiol (R-SH) to a cysteine sulfinic acid (R-SO2H), is the crucial first step that marks these proteins for degradation via the N-degron pathway. biorxiv.orgbiorxiv.org

The primary substrates for AtPCO4 are the Group VII ERF transcription factors (e.g., RAP2.2, RAP2.12, HRE1). biorxiv.orgnih.gov In the presence of oxygen, AtPCO4 oxidizes the N-terminal cysteine of these ERFs, leading to their subsequent arginylation and proteasomal degradation. biorxiv.orgbiorxiv.org

The application of this compound directly inhibits this enzymatic activity. Consequently, the N-terminal cysteines of the ERF-VIIs remain in their reduced, unoxidized state. This prevention of oxidation is the molecular switch that leads to their stabilization, accumulation, and subsequent activation of hypoxia-responsive gene expression. Therefore, a key molecular signature of this compound action is a decrease in the pool of ERF-VII proteins with oxidized N-terminal cysteines and a corresponding increase in the pool with reduced N-terminal cysteines.

Metabolomic Fingerprinting Associated with this compound Perturbation

The transcriptomic and proteomic shifts induced by this compound are expected to have significant consequences for the plant's metabolic profile. Metabolomic fingerprinting, using techniques like UPLC-QTOF MS, allows for an untargeted analysis of these changes. nih.govbiorxiv.org

Inhibition of AtPCO4 and the resulting activation of the hypoxic response pathway would lead to a metabolic state characteristic of anaerobic conditions. Key expected changes include:

Accumulation of fermentation products: Increased levels of ethanol and lactate (B86563) would be anticipated due to the upregulation of the fermentation pathways.

Alterations in central carbon metabolism: A shift from aerobic respiration towards glycolysis would lead to changes in the levels of glycolytic intermediates. There would likely be an accumulation of pyruvate and a decrease in the levels of TCA cycle intermediates.

Changes in amino acid pools: The metabolic reprogramming could affect amino acid biosynthesis and degradation pathways.

Shifts in adenylate energy charge: The switch to less efficient anaerobic respiration would likely impact the cellular ATP/ADP/AMP ratios, which can be detected through targeted metabolite analysis. nih.gov

Atpco4 in 1 As a Chemical Genetic Tool in Plant Biology Research

Utility of AtPCO4-IN-1 in Dissecting the AtPCO4-Dependent Signaling Network

This compound is instrumental in dissecting the intricate signaling network dependent on AtPCO4, a key enzyme in the oxygen-sensing pathway of Arabidopsis thaliana. nih.gov The PCO enzymes, including AtPCO4, catalyze the oxygen-dependent oxidation of the N-terminal cysteine residue of Group VII Ethylene (B1197577) Response Factor (ERF-VII) transcription factors. nih.govnih.gov This oxidation marks the ERF-VIIs for degradation via the Cys/Arg branch of the N-degron pathway, thereby suppressing the hypoxic response under normal oxygen levels (normoxia). nih.govnih.gov

Under hypoxic conditions, the activity of PCOs is limited, leading to the stabilization of ERF-VIIs. biorxiv.org These stabilized transcription factors then accumulate and activate genes that help the plant adapt to low-oxygen stress. nih.gov this compound, by inhibiting PCO activity, allows researchers to mimic this stabilization of ERF-VIIs even under normoxic conditions. This has been demonstrated in studies where the application of PCO inhibitors led to increased ERF-VII stability and the induction of anaerobic gene expression.

The use of chemical inhibitors like this compound provides a dynamic and reversible way to probe the signaling cascade. This approach complements genetic studies by allowing for temporal control over the pathway's activity. For instance, researchers can induce a hypoxic-like response at specific developmental stages or for defined durations, providing deeper insights into the downstream effects of ERF-VII accumulation and the subsequent physiological and metabolic adjustments in the plant.

Application of this compound in Phenocopying AtPCO4 Genetic Mutants

A significant application of this compound lies in its ability to phenocopy, or mimic the observable traits of, genetic mutants of AtPCO4. frontiersin.org Genetic approaches, while powerful, can sometimes be hampered by issues like functional redundancy among gene family members, lethality of mutations, or pleiotropic effects where a single gene affects multiple traits. frontiersin.org Chemical genetics, using small molecules like this compound, offers a way to circumvent these challenges. frontiersin.org

Mutations in the AtPCO4 gene can lead to developmental defects and constitutive expression of hypoxia-responsive genes. nih.govresearchgate.net By applying this compound to wild-type plants, researchers can induce a similar set of phenotypes. For example, treatment with the inhibitor can lead to the upregulation of hypoxia-inducible genes such as ADH, PDC1, LBD41, SAD6, and Hb1, mirroring the gene expression profile observed in 4pco mutant plants. researchgate.net

This "chemical knockout" approach is particularly valuable for studying the function of essential genes where a genetic knockout would be lethal. It also allows for the study of gene function in a dose-dependent and conditional manner, which is not always possible with genetic mutants. The ability to apply the inhibitor to different genetic backgrounds or even different plant species further expands its utility in comparative functional studies. frontiersin.org

Development of this compound Analogs for Enhanced Research Utility

The development of analogs of this compound is a key area of research aimed at enhancing their utility as research tools. The goal is to create a suite of inhibitors with varied properties, such as increased specificity, potency, or different modes of action. Structure-guided mutagenesis studies of AtPCO4 have provided valuable insights into the key amino acid residues involved in catalysis and substrate binding. nih.govbiorxiv.org This knowledge of the enzyme's active site architecture can be leveraged to design more effective and specific inhibitors. biorxiv.org

For example, understanding the differences between the active sites of PCOs and other related enzymes can aid in the development of analogs that specifically target PCOs without affecting other cellular processes. nih.gov Researchers have identified key residues in AtPCO4, and mutating these has been shown to partially or completely inactivate the enzyme. nih.gov This information is crucial for the rational design of new inhibitor molecules.

An in vivo pipeline using budding yeast expressing AtPCO4 has been developed to screen for new PCO inhibitor molecules. ox.ac.uk This high-throughput screening approach, combined with chemical synthesis of analogs, can accelerate the discovery of novel compounds with improved characteristics for research applications. The availability of a diverse set of inhibitors would allow for more nuanced investigations into the PCO-dependent signaling network.

Contribution of this compound to Understanding Plant Oxygen Sensing Beyond Arabidopsis

The insights gained from using this compound and studying the PCO pathway in the model organism Arabidopsis thaliana have significant implications for understanding oxygen sensing in a broader range of plant species. biorxiv.orgacs.org The core components of the oxygen-sensing machinery, including PCOs and ERF-VIIs, are conserved across different plant taxa. biorxiv.org

Studies have shown that PCO-like sequences with conserved structural and functional residues are present in early land plants and even algae. acs.org For instance, PCOs from the liverwort Marchantia polymorpha (MpPCO) and the charophyte alga Klebsormidium nitens (KnPCO) have been shown to be functional and oxygen-sensitive. ox.ac.ukacs.org These enzymes can catalyze the oxidation of known Arabidopsis ERF-VII substrates, indicating a conserved function. acs.org

Comparative Studies and Broader Implications of Atpco4 in 1 Research

Comparison of AtPCO4-IN-1 Effects with Other Chemical Modulators of Plant Hormones or Cell Cycle

The chemical inhibitor this compound targets Plant Cysteine Oxidase 4 (PCO4), a key enzyme in the plant oxygen-sensing pathway. This pathway is intrinsically linked to the stability of Group VII Ethylene (B1197577) Response Factor (ERF-VII) transcription factors, which are central regulators of the response to hypoxia (low oxygen). researchgate.netnih.gov While direct comparative studies meticulously detailing the effects of this compound against a broad spectrum of specific plant hormone or cell cycle modulators are not extensively documented in current literature, a comparison can be drawn based on their distinct mechanisms of action.

Modulators of plant hormones, such as auxins and cytokinins, directly influence developmental processes. nih.gov Cytokinins, for example, are known to stimulate cell proliferation and division. nih.gov In contrast, the application of a PCO inhibitor like this compound modulates a specific stress-response pathway. By inhibiting AtPCO4, the inhibitor prevents the oxygen-dependent degradation of ERF-VIIs, leading to their stabilization and the activation of anaerobic response genes. researchgate.net This action is a targeted intervention in the N-degron pathway, which contrasts with the broader, systemic effects of applying hormones that regulate fundamental growth processes.

The link between PCO activity and hormonal signaling is primarily through the ERF-VII transcription factors, which are tied to the ethylene pathway. Ethylene is a plant hormone that interacts with other hormones like auxin and cytokinin to orchestrate growth and stress responses. Therefore, inhibiting AtPCO4 represents a different control point than directly manipulating auxin or cytokinin signaling. While hormonal modulators might affect the cell cycle directly to promote or inhibit growth, this compound's effect on the cell cycle would be indirect, primarily by altering the plant's response to hypoxic stress, which itself can lead to growth arrest.

Furthermore, the targets of PCOs are not limited to ERF-VIIs. Other proteins confirmed to be substrates of the N-degron pathway include VERNALIZATION 2 (VRN2) and LITTLE ZIPPER PROTEIN 2 (ZPR2), which regulate different aspects of plant development and accumulate in meristematic tissues. nih.govbiorxiv.org Excessive accumulation of these proteins due to PCO inhibition could contribute to developmental phenotypes, distinguishing the effects of PCO inhibitors from classical hormone modulators. biorxiv.org

Synergistic or Antagonistic Interactions of this compound with Other Chemical Probes in Complex Biological Systems

The study of synergistic or antagonistic interactions involving this compound is an emerging area of research. While specific studies detailing interactions with a wide array of chemical probes are limited, the biochemical nature of its target, AtPCO4, allows for informed hypotheses about potential interactions.

Potential Antagonistic Interactions:

Nitric Oxide (NO) Donors: The degradation of ERF-VIIs via the N-degron pathway requires basal levels of nitric oxide. Therefore, chemical probes that donate NO might counteract the stabilizing effect of a PCO inhibitor like this compound, representing a potential antagonistic interaction.

Iron and Ascorbate: AtPCO4 is an iron-dependent dioxygenase. The activity of some enzyme variants is enhanced by the addition of iron and ascorbate. pnas.org Consequently, chemical probes that chelate iron could potentially work synergistically with this compound to inhibit the pathway, whereas probes that increase iron availability might be antagonistic.

Potential Synergistic Interactions:

Reactive Oxygen Species (ROS) Inducers: Research has shown that hydrogen peroxide (H₂O₂) can inhibit PCO activity. This suggests that chemical probes which induce ROS production could act synergistically with this compound, leading to a more pronounced inhibition of the PCO-mediated degradation pathway and enhanced stabilization of ERF-VIIs.

The identification of PCO inhibitors like this compound was achieved through screening chemical libraries using yeast-based reporter systems. researchgate.net This methodology opens the door for future high-throughput screening of compound combinations to systematically identify synergistic and antagonistic interactions, which could be valuable for both research purposes and potential agricultural applications.

Broader Understanding of Oxygen-Sensing Mechanisms Across Biological Kingdoms Facilitated by this compound Research

Research on AtPCO4, aided by the use of specific inhibitors like this compound, has significantly advanced the broader understanding of oxygen-sensing mechanisms beyond the plant kingdom. By allowing for the targeted manipulation of the N-degron pathway, these inhibitors help to dissect its function and evolutionary conservation. researchgate.netpnas.org

Conservation and Diversification of PCO Function: Studies comparing AtPCO4 with PCO-like enzymes from the liverwort Marchantia polymorpha (MpPCO) and the freshwater alga Klebsormidium nitens (KnPCO) have revealed that the core oxygen-sensing function is ancient, predating the evolution of flowering plants. acs.orgnih.gov These studies show that PCOs from early land plants and algae are functional O₂-sensitive N-terminal cysteine dioxygenases. acs.orgnih.gov However, they exhibit different substrate preferences and kinetic properties, highlighting an evolutionary diversification of this sensing system. acs.org For instance, AtPCO4 is the most catalytically competent isoform in Arabidopsis thaliana for responding to O₂ and oxidizing key ERF-VII substrates. nih.gov

Comparative Activity of PCO Enzymes on Various Substrates

This table shows the percentage of substrate oxidation after a one-hour incubation period, demonstrating the differing activities of PCO enzymes from Arabidopsis (AtPCO4), liverwort (MpPCO), and algae (KnPCO) on various peptide substrates.

EnzymeSubstrate: AtRAP22–15 (% Oxidation)Substrate: AtVRN22–15 (% Oxidation)Substrate: AtZPR22–15 (% Oxidation)Substrate: MpERF-like2–15 (% Oxidation)
AtPCO482.6% acs.org22.6% acs.orgData Not Available11.6% acs.orgnih.gov
MpPCOHigh Activity acs.orgData Not AvailableData Not AvailableHigh Activity nih.gov
KnPCOHigh Activity acs.orgLow Activity acs.orgLow Activity acs.org51.4% acs.orgnih.gov

Comparative Oxygen Sensitivity of PCO Enzymes

The apparent Michaelis constant for oxygen (KM(O₂)) indicates the oxygen concentration at which the enzyme reaches half of its maximum velocity. A lower value suggests higher sensitivity to low oxygen levels. This table compares the oxygen sensitivity of different PCOs.

EnzymeSubstrateKM(O₂)app (% O₂)
AtPCOs (range)AtRAP22–155.45 - 17.3% acs.org
MpPCOAtRAP22–153.5% acs.org
MpPCOMpERF-like2–158.7% acs.org
KnPCOAtRAP22–1528.9% acs.org
KnPCOMpERF-like2–1526.3% acs.org

Comparative Structural Biology: Structural studies of AtPCO4 and AtPCO5 have revealed that while they share the core enzymatic fold with other thiol dioxygenases, they possess distinct features likely adapted for recognizing protein substrates rather than small molecules. pnas.org This contrasts with enzymes like mammalian Cysteine Dioxygenase (CDO). Such structural insights, combined with mutagenesis studies, allow for a rational approach to manipulating PCO activity, which can be validated in vivo using inhibitors. pnas.org

Analogous Pathways in Animals: The plant PCO/ERF-VII system is conceptually analogous to the primary oxygen-sensing pathway in animals, which involves prolyl hydroxylases (PHDs) and the Hypoxia-Inducible Factor (HIF). biorxiv.org In animals, under normal oxygen levels, PHDs hydroxylate the HIF-α subunit, targeting it for degradation. Under hypoxia, PHDs are inactive, stabilizing HIF-α, which then activates hypoxia-response genes. While the specific enzymes (PCOs vs. PHDs) and transcription factors (ERF-VIIs vs. HIF) are not homologous, the logic of oxygen-dependent enzymatic modification controlling the stability of a master transcriptional regulator is a striking example of convergent evolution. Furthermore, a human enzyme, cysteamine (B1669678) (2-aminoethanethiol) dioxygenase (ADO), has been identified that, like PCOs, catalyzes the oxidation of N-terminal cysteine residues, suggesting a deeper evolutionary link in N-degron pathway mechanisms. pnas.org

By providing a means to chemically perturb the plant-specific pathway, this compound and similar molecules are invaluable tools for comparative biology, helping to illuminate both the unique adaptations of plant oxygen sensing and the fundamental, shared principles of how eukaryotes respond to one of life's most critical elements. researchgate.netbiorxiv.org

Unresolved Questions and Future Research Trajectories for Atpco4 in 1

Elucidation of AtPCO4-IN-1's Specific Binding Site on AtPCO4

A fundamental step in understanding the mechanism of any enzyme inhibitor is to determine its precise binding location on the target enzyme. For this compound, this remains a key area for future investigation. Structural biology techniques will be paramount in this endeavor. High-resolution crystal structures of AtPCO4 in complex with this compound would provide definitive evidence of the binding pocket. researchgate.net These structures would reveal the specific amino acid residues that interact with the inhibitor, clarifying whether it binds directly to the catalytic iron center, which is coordinated by three histidine residues, or to an allosteric site elsewhere on the enzyme. pnas.org

Computational modeling and molecular docking simulations can complement experimental approaches by predicting potential binding modes. researchgate.net Furthermore, site-directed mutagenesis studies, targeting residues predicted to be in the active site or binding pocket, can validate the functional importance of these interactions. researchgate.net By mutating key residues and observing changes in the inhibitory activity of this compound, researchers can confirm the binding site and understand the molecular basis of its inhibitory action. This knowledge is crucial for the rational design of more potent and selective second-generation inhibitors.

Comprehensive Analysis of this compound's In Vivo Pharmacodynamics within Plant Tissues

While initial studies have shown that inhibiting AtPCO4 can lead to the stabilization of key transcription factors (Group VII ERFs) and induce anaerobic gene expression, a detailed understanding of this compound's behavior within living plant tissues is necessary. nih.govnih.gov Pharmacodynamic studies are needed to determine how the compound is absorbed, distributed, metabolized, and ultimately cleared by the plant.

Key research questions include:

Uptake and Translocation: How efficiently is this compound taken up by different plant organs (roots, leaves)? Once absorbed, how does it move throughout the plant's vascular system?

Cellular Localization: Within the cell, does this compound localize to the cytoplasm and nucleus where AtPCO enzymes are known to be active? oup.com

Effective Concentration and Duration of Action: What concentration of this compound is required within specific tissues to achieve the desired biological effect (e.g., ERF-VII stabilization)? How long do these effects last after a single application? Answering these questions is vital for developing practical application protocols for agricultural use. nih.gov

Metabolic Fate: Is this compound broken down into other compounds within the plant? Are any of these metabolites also active or potentially phytotoxic?

Answering these questions will likely involve the use of labeled versions of the inhibitor (e.g., with radioisotopes or fluorescent tags) to trace its movement and fate within the plant.

Exploration of this compound's Potential for Advancing Plant Biotechnology Research Applications

The ability to chemically and transiently control the plant's oxygen-sensing pathway has significant implications for biotechnology and crop improvement. nih.gov this compound and similar molecules could become powerful tools for both fundamental research and practical applications.

Future research in this area should focus on:

Crop Protection: Investigating the application of this compound to enhance tolerance to flooding and waterlogging in commercially important crops. nih.gov By transiently inhibiting AtPCO4, it may be possible to "prime" plants to better survive periods of low oxygen stress without the fitness costs associated with permanent genetic modification. nih.gov

Developmental Biology: The oxygen-sensing pathway is also involved in developmental processes that occur in hypoxic niches within the plant. researchgate.net this compound could be used as a chemical probe to study these processes, such as seed germination and root development.

A Tool for Genetic Research: The inhibitor can be used to study the function of the Cys-NDP (Cysteine N-degron pathway) in different plant species and under various conditions, helping to uncover the full range of proteins and processes regulated by this pathway. nih.gov A synthetic pipeline combining high-throughput screening in yeast with analysis in Arabidopsis has already proven effective in identifying PCO inhibitors and provides a framework for future studies. nih.govox.ac.uk

Integration of this compound Findings into Systems Biology Models of Plant Stress Adaptation

To fully grasp the impact of modulating the oxygen-sensing pathway, the effects of this compound must be understood at a systems level. Plant stress responses involve complex networks of interacting genes, proteins, and metabolites. The data generated from studying this compound should be integrated into systems biology models of plant stress adaptation.

This integration would involve:

Transcriptomics and Proteomics: Analyzing how the application of this compound affects global gene expression and protein abundance. This would reveal the full scope of the downstream effects of inhibiting AtPCO4, beyond the known anaerobic response genes.

Metabolomics: Investigating the changes in the plant's metabolic profile in response to the inhibitor. This could uncover links between the oxygen-sensing pathway and other metabolic pathways crucial for stress survival.

Network Modeling: Using the collected 'omics' data to build and refine computational models of the plant stress response network. These models can help predict how the system will behave under different conditions and identify other potential targets for manipulation. For instance, models could explore the interplay between the PCO-mediated pathway and responses to other stresses, such as oxidative stress, as reactive oxygen species (ROS) have also been shown to inhibit PCO activity. researchgate.netbiorxiv.org

By integrating detailed molecular findings into a broader systems context, researchers can develop a more holistic understanding of plant stress adaptation and devise more sophisticated strategies for improving crop resilience in a changing climate.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.